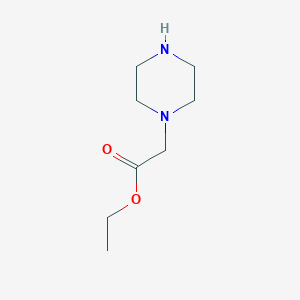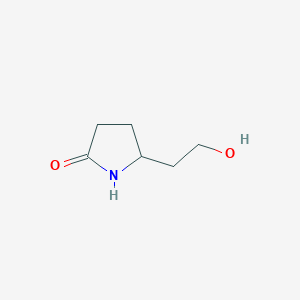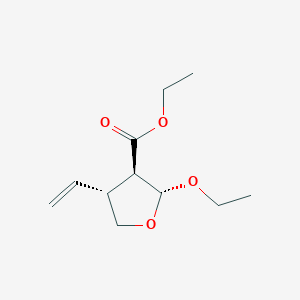
2-(Piperazin-1-il)acetato de etilo
Descripción general
Descripción
Ethyl 2-(piperazin-1-yl)acetate, also known as ethyl piperazine acetate, is a synthetic compound which has been studied for its potential applications in scientific research. Ethyl piperazine acetate has been used as a reagent in a variety of synthetic reactions and has been identified as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
Investigación oncológica
El 2-(piperazin-1-il)acetato de etilo ha estado implicado en el desarrollo de compuestos que influyen en la regulación del ciclo celular y los mecanismos de reparación del ADN. Por ejemplo, los derivados de este compuesto han demostrado aumentar la fosforilación de H2AX en las células MCF-7, que es un marcador de daño del ADN y un objetivo importante en la terapia del cáncer .
Agentes antiproliferativos
El compuesto sirve como precursor en la síntesis de derivados que exhiben actividad antiproliferativa. Esto es particularmente relevante en el desarrollo de nuevos agentes quimioterapéuticos donde se han sintetizado y probado derivados de this compound para su capacidad de inhibir el crecimiento de células cancerosas .
Aplicaciones antifúngicas
Algunos derivados del this compound se han probado para su actividad antifúngica. Los compuestos que contienen esta parte estructural han mostrado una actividad moderada contra varias cepas de Candida, lo que indica un uso potencial en el desarrollo de nuevos fármacos antifúngicos .
Química computacional y modelado molecular
El this compound se utiliza en programas de química computacional para visualizaciones de simulación. Es parte de bases de datos moleculares que se pueden utilizar en software como Amber y GROMACS para crear modelos moleculares y estudiar interacciones a nivel atómico .
Investigación antimicrobiana
La investigación ha indicado que ciertos compuestos de acetamida derivados del this compound demuestran una actividad significativa contra los hongos. Esto sugiere aplicaciones potenciales en la creación de agentes antimicrobianos que podrían ser efectivos en el tratamiento de diversas infecciones .
Neurofarmacología
Este compuesto se ha utilizado en la síntesis de ligandos para receptores de neurotransmisores, como el receptor 5-HT7. Estos ligandos son importantes para comprender la función del receptor y desarrollar fármacos que puedan modular los sistemas de neurotransmisores, lo cual es crucial en el tratamiento de los trastornos neurológicos .
Safety and Hazards
Mecanismo De Acción
Target of Action
Ethyl 2-(piperazin-1-yl)acetate is believed to interact with various neurotransmitter receptors in the brain. It has been suggested that it may act as an acetylcholinesterase inhibitor , which plays a crucial role in the cholinergic system by breaking down acetylcholine, a key neurotransmitter for memory and learning .
Biochemical Pathways
This pathway involves the synthesis, release, and degradation of acetylcholine, a neurotransmitter essential for many functions in the central and peripheral nervous system .
Result of Action
. This could potentially lead to improved cognitive function, although more research is needed to confirm this.
Análisis Bioquímico
Biochemical Properties
Ethyl 2-(piperazin-1-yl)acetate plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter release and uptake. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission. Additionally, Ethyl 2-(piperazin-1-yl)acetate interacts with GABA receptors, influencing inhibitory neurotransmission .
Cellular Effects
Ethyl 2-(piperazin-1-yl)acetate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of protein kinases, which are crucial for signal transduction pathways . This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Moreover, Ethyl 2-(piperazin-1-yl)acetate has been shown to alter metabolic flux, impacting the levels of key metabolites within cells .
Molecular Mechanism
The molecular mechanism of Ethyl 2-(piperazin-1-yl)acetate involves its binding interactions with various biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is facilitated by hydrogen bonding and hydrophobic interactions. Additionally, Ethyl 2-(piperazin-1-yl)acetate can activate or inhibit other enzymes, leading to changes in cellular processes. For instance, it can activate protein kinases, resulting in the phosphorylation of target proteins and subsequent changes in their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(piperazin-1-yl)acetate can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term exposure to Ethyl 2-(piperazin-1-yl)acetate has been shown to cause alterations in cellular function, including changes in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of Ethyl 2-(piperazin-1-yl)acetate vary with different dosages in animal models. At low doses, it has been found to have anxiolytic and sedative properties, making it useful in the treatment of anxiety and sleep disorders. At higher doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity. These dosage-dependent effects highlight the importance of careful dose selection in experimental and therapeutic applications.
Metabolic Pathways
Ethyl 2-(piperazin-1-yl)acetate is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The primary metabolic pathways include hydroxylation and N-dealkylation, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation, facilitating their excretion from the body .
Transport and Distribution
Within cells and tissues, Ethyl 2-(piperazin-1-yl)acetate is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion or active transport, depending on its concentration and the presence of specific transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of Ethyl 2-(piperazin-1-yl)acetate within tissues is also influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
Ethyl 2-(piperazin-1-yl)acetate exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various cellular components . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding the subcellular localization of Ethyl 2-(piperazin-1-yl)acetate is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
ethyl 2-piperazin-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-2-12-8(11)7-10-5-3-9-4-6-10/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFCXMJOGMHYAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193070 | |
| Record name | Ethyl piperazine-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40004-08-8 | |
| Record name | 1-(Ethoxycarbonylmethyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40004-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl piperazine-1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040004088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl piperazine-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl piperazine-1-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester](/img/structure/B133171.png)


![2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester](/img/structure/B133180.png)



![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B133197.png)


